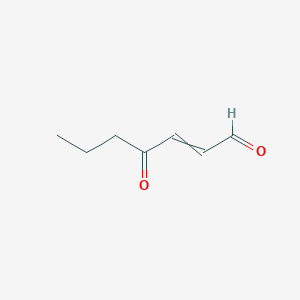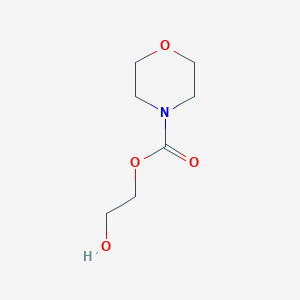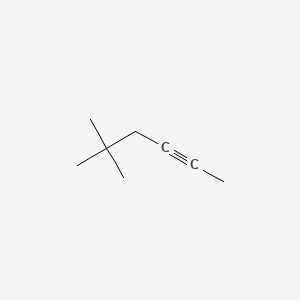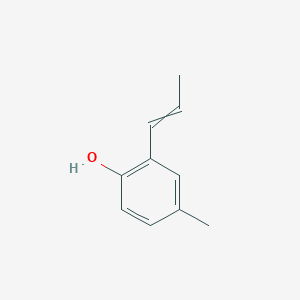
Phenol, 4-methyl-2-(1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-2-(1-propenyl)-, also known as o-cymen-5-ol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, characterized by the presence of a methyl group and a propenyl group attached to the aromatic ring. This compound is known for its antimicrobial properties and is commonly used in personal care products and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-methyl-2-(1-propenyl)- can be synthesized through various methods. One common synthetic route involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. Another method involves the Friedel-Crafts alkylation of phenol with isobutylene using aluminum chloride as a catalyst.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-methyl-2-(1-propenyl)- often involves the catalytic alkylation of phenol with isobutylene. The process is carried out in a continuous flow reactor, where phenol and isobutylene are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-2-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Phenol, 4-methyl-2-(1-propenyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used in the formulation of personal care products, cosmetics, and preservatives.
Mécanisme D'action
The antimicrobial activity of Phenol, 4-methyl-2-(1-propenyl)- is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Phenol, 4-methyl-2-(1-propenyl)- can be compared with other similar compounds such as:
Eugenol: Phenol, 2-methoxy-4-(2-propenyl)-, known for its use in dentistry and as a flavoring agent.
Thymol: Phenol, 2-isopropyl-5-methyl-, known for its antiseptic properties.
Carvacrol: Phenol, 2-methyl-5-(1-methylethyl)-, known for its antimicrobial and antioxidant properties.
Uniqueness
Phenol, 4-methyl-2-(1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties and makes it suitable for use in personal care products and cosmetics.
Propriétés
Numéro CAS |
53889-94-4 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-methyl-2-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3-7,11H,1-2H3 |
Clé InChI |
WPHPAOKIUGOXMM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
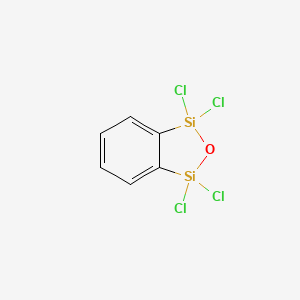
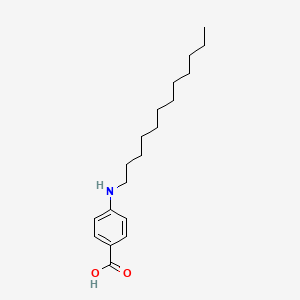

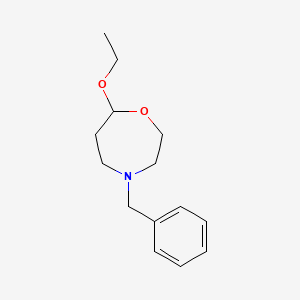
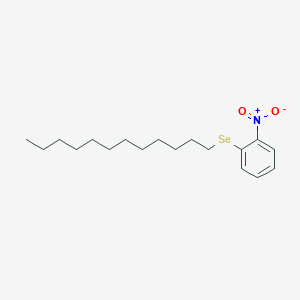



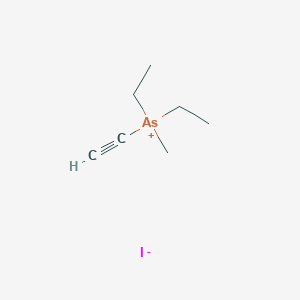
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
